molecular formula C5H11ClFNO B3393338 (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride CAS No. 2306253-19-8

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Cat. No.: B3393338
CAS No.: 2306253-19-8
M. Wt: 155.60
InChI Key: ZWYUPOATRRHOKQ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride” is a chemical compound . It is related to “(3S,4R)-4-(Hydroxymethyl)-3-piperidinol hydrochloride”, which is a solid form compound .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been studied. For example, the synthesis of “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” involved a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase . Another study discussed the treatment of “(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine” with methane sulfonyl chloride to convert it into a mesityl derivative .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its InChI code and SMILES string . The InChI code is “InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5 (6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1” and the Isomeric SMILES is "CO [C@@H]1CCNC [C@@H]1F.Cl" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.62 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 1 .

Mechanism of Action

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUPOATRRHOKQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride
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(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride
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(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride
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Reactant of Route 6
(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

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